2-(3-Aminophenyl)acetonitrile
Overview
Description
2-(3-Aminophenyl)acetonitrile is an organic compound with the molecular formula C₈H₈N₂This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
The action, efficacy, and stability of 2-(3-Aminophenyl)acetonitrile can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or organism.
Biochemical Analysis
Biochemical Properties
2-(3-Aminophenyl)acetonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can lead to changes in downstream signaling pathways and ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the body. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Aminophenyl)acetonitrile can be synthesized through several methods. One common method involves the reduction of 3-nitrophenylacetonitrile using iron powder and ammonium chloride in ethanol and water at 85°C. The reaction mixture is refluxed for an hour, filtered, and purified by column chromatography to yield the desired product .
Another method involves the use of hydrazine hydrate as a hydrogen source under normal temperature and pressure through a nickel-catalyzed hydrogen transfer method. This method is advantageous due to its mild reaction conditions, simplicity, high yield, and low cost .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The nickel-catalyzed hydrogen transfer method is particularly suitable for industrial production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The reduction of 3-nitrophenylacetonitrile to this compound using iron powder and ammonium chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Iron Powder and Ammonium Chloride: Used in the reduction of 3-nitrophenylacetonitrile.
Hydrazine Hydrate and Nickel Catalyst: Used in the hydrogen transfer method for synthesis.
Major Products Formed
The major product formed from the reduction of 3-nitrophenylacetonitrile is this compound. Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2-(3-Aminophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylacetonitrile: Similar structure but with the amino group in a different position.
3-Aminophenol: Contains a hydroxyl group instead of a nitrile group.
Benzyl Cyanide: Lacks the amino group present in 2-(3-Aminophenyl)acetonitrile
Uniqueness
Its ability to undergo various chemical reactions and its use as an intermediate in the synthesis of diverse compounds highlight its versatility and importance in scientific research and industry .
Properties
IUPAC Name |
2-(3-aminophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRGZCXUWSHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406620 | |
Record name | 2-(3-aminophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4623-24-9 | |
Record name | 2-(3-aminophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Amino-phenyl)-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.